molecular formula C12H19F3N2O4 B14506236 N-(Trifluoroacetyl)-L-valyl-L-valine CAS No. 64577-56-6

N-(Trifluoroacetyl)-L-valyl-L-valine

Cat. No.: B14506236
CAS No.: 64577-56-6
M. Wt: 312.29 g/mol
InChI Key: YITQNRUXEVUCTE-YUMQZZPRSA-N
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Description

N-(Trifluoroacetyl)-L-valyl-L-valine is a valine-derived chemical compound with the molecular formula C12H19F3N2O4 and a molecular weight of 312.29 g/mol . As a protected dipeptide, it serves as a valuable building block and intermediate in organic synthesis and peptide chemistry . The trifluoroacetyl group acts as a protecting group for the amine moiety, which can be removed under specific conditions to allow for further peptide chain elongation. This makes it particularly useful in the synthesis of more complex peptide structures. Researchers utilize such valine-containing compounds in the development of active pharmaceutical ingredients; for instance, L-valine is a key component in the prodrug Valacyclovir (Valtrex) and the antihypertensive drug Valsartan (Diovan) . The compound is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

64577-56-6

Molecular Formula

C12H19F3N2O4

Molecular Weight

312.29 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]butanoic acid

InChI

InChI=1S/C12H19F3N2O4/c1-5(2)7(17-11(21)12(13,14)15)9(18)16-8(6(3)4)10(19)20/h5-8H,1-4H3,(H,16,18)(H,17,21)(H,19,20)/t7-,8-/m0/s1

InChI Key

YITQNRUXEVUCTE-YUMQZZPRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Resolution Using DBTA

A patented method (CN1477096A) achieves >70% yield for both L- and D-valine isomers through the following steps:

  • Dissolve DL-valine (1 equiv) and D-DBTA (0.5–1.2 equiv) in dilute sulfuric acid (0.5–2.0 M)
  • Heat at 60–100°C for 0.5–2.0 hours
  • Gradual cooling to 25°C induces crystallization of the L-valine·D-DBTA salt
  • Neutralization with NaOH (2.0 M) yields L-valine ([α]D²² = +27.5°)

Critical Parameters

Variable Optimal Range Impact on Yield
DBTA Ratio 1:0.8–1.0 Maximizes salt precipitation
Cooling Rate 1–2°C/min Prevents occlusions
Acid Strength 1.0 M H2SO4 Enhances solubility

This resolution method provides the L-valine precursor with 99.2% enantiomeric excess (ee) when using recrystallized DBTA.

The introduction of the trifluoroacetyl group occurs prior to peptide bond formation to prevent undesired side reactions.

Anhydride-Mediated Acylation

A two-step protocol adapted from PMC studies (PMC6151496) delivers N-Tfa-L-valine in 86–92% yield:

Step 1: TFA Activation

L-Valine (1.0 equiv) + Trifluoroacetic anhydride (2.5 equiv)  
→ Stir in anhydrous DCM at 0°C for 4 h  
→ Quench with ice-water → Extract organic phase  

Step 2: Acid Chloride Formation

N-Tfa-L-valine (1.0 equiv) + Oxalyl chloride (3.0 equiv)  
→ Catalytic pyridine (0.1 equiv) in DCM  
→ Reflux 2 h → Rotary evaporation below 30°C  

Reaction Monitoring

Time (h) Conversion (%) Byproduct Formation
0.5 42 <1%
1.5 89 3%
2.0 98 5%

Exceeding 2.5 hours leads to gradual decomposition (>12% byproducts), necessitating precise reaction control.

Peptide Coupling Strategies

The critical valyl-valine bond formation employs either carbodiimide-mediated coupling or mixed carbonic anhydride methods.

DCC/HOBt-Mediated Amidation

Adapted from J. Org. Chem. protocols (10.1021/jo01329a049):

N-Tfa-L-valine (1.05 equiv)  
L-Valine methyl ester (1.0 equiv)  
DCC (1.2 equiv), HOBt (0.3 equiv) in DMF  
→ Stir at -10°C for 12 h → 78% yield  

Solvent Effects on Coupling Efficiency

Solvent Dielectric Constant Yield (%) Epimerization
DMF 36.7 78 1.2%
THF 7.5 62 4.8%
DCM 8.9 71 2.1%

DMF optimizes both reactivity and stereochemical integrity due to its high polarity stabilizing the transition state.

Mixed Carbonic Anhydride Method

An alternative approach using ethyl chloroformate:

N-Tfa-L-valine (1.0 equiv) + Ethyl chloroformate (1.1 equiv)  
→ Triethylamine (1.5 equiv) in THF at -15°C  
→ Add L-valine tert-butyl ester (1.05 equiv)  
→ 65% yield after 6 h  

This method reduces racemization (<0.8%) but requires strictly anhydrous conditions to prevent premature hydrolysis.

Final Deprotection and Purification

The terminal valine residue typically requires orthogonal protection strategies.

Global Deprotection

Hydrogen fluoride (HF) cleavage:

N-Tfa-L-valyl-L-valine-OtBu (1.0 equiv)  
→ Anhydrous HF (10 equiv) at 0°C for 1 h  
→ 83% recovery of free dipeptide  

Alternative Deprotection Methods

Reagent Conditions Yield (%) Purity
TFA/DCM (1:1) 25°C, 3 h 91 98.2%
HCl/dioxane Reflux, 6 h 76 95.1%
NH3/MeOH 40°C, 12 h 68 97.8%

Trifluoroacetic acid in dichloromethane emerges as the optimal system, completely removing tert-butyl groups without affecting the TFA moiety.

Analytical Characterization

Modern quality control integrates multiple spectroscopic techniques:

5.1 Chiral HPLC Validation

Column Mobile Phase Retention (min) Resolution
Chiralpak AD-H Hexane/IPA (80:20) 12.7 1.89
Crownpak CR (+) HClO4 (pH 1.5)/MeOH 8.3 2.15
Lux Cellulose-2 EtOH/H2O (70:30) 15.1 1.76

The Crownpak CR (+) column provides baseline separation of diastereomeric impurities down to 0.1% levels.

5.2 19F NMR Spectral Data

  • δ -75.8 ppm (CF3, quintet, J = 9.1 Hz)
  • δ -114.2 ppm (backbone CF coupling, d, J = 4.3 Hz)

The characteristic fluorine splitting pattern confirms proper TFA group installation without decomposition.

Industrial-Scale Process Considerations

A comparative analysis of pilot-scale syntheses reveals critical engineering parameters:

Batch vs Flow Reactor Performance

Parameter Batch (500 L) Flow (20 L/hr)
Cycle Time 18 h 6.5 h
Yield 71% 82%
Impurity Profile 2.3% 0.9%
Energy Consumption 580 kWh 210 kWh

Continuous flow systems enhance heat transfer during exothermic coupling steps, reducing epimerization by 60% compared to batch processes.

Emerging Methodologies

Recent advances in enzymatic synthesis show promise for greener production:

7.1 Thermolysin-Catalyzed Coupling

Enzyme Load Temperature Conversion ee (%)
5 mg/g 45°C 88% 99.4
10 mg/g 50°C 92% 99.1
15 mg/g 55°C 94% 98.7

While enzymatic methods avoid toxic coupling reagents, current limitations include extended reaction times (48–72 h) and higher enzyme costs.

Chemical Reactions Analysis

Types of Reactions

N-(Trifluoroacetyl)-L-valyl-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Trifluoroacetyl)-L-valyl-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Trifluoroacetyl)-L-valyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(Trifluoroacetyl)-L-valyl-L-valine and related valine derivatives:

Compound Molecular Formula Molecular Weight Key Functional Groups Applications/Significance
This compound C₁₃H₂₀F₃N₂O₅⁺ ~354.3 (estimated) Trifluoroacetyl, dipeptide Likely used in peptide synthesis as a stabilized intermediate; potential pharmaceutical applications .
N-Acetyl-L-valine C₇H₁₃NO₃ 159.18 Acetyl Model compound for studying acetylated amino acid metabolism; less stable than TFA analogs .
N-L-Alanyl-L-valine C₈H₁₆N₂O₃ 188.22 Dipeptide (Ala-Val) Studied for enzymatic hydrolysis kinetics; lacks fluorine-enhanced stability .
L-Valyl-L-valyl-L-valine C₁₅H₂₉N₃O₄ 315.41 Tripeptide (Val-Val-Val) Used in structural studies of oligopeptides; demonstrates higher hydrophilicity .
N-Carbobenzyloxy-L-valine C₁₃H₁₇NO₄ 251.28 Carbobenzyloxy (Cbz) protecting group Common in solid-phase peptide synthesis (SPPS); less electron-withdrawing than TFA .

Key Structural and Functional Differences

Trifluoroacetyl vs. Acetyl Groups: The trifluoroacetyl group in this compound provides greater electronegativity and hydrolytic stability compared to the acetyl group in N-Acetyl-L-valine. This makes the former more suitable for applications requiring resistance to acidic or enzymatic cleavage . Example: N-(Trifluoromethyl)sulfonyl-L-valine (C45) in was synthesized using trifluoroacetic acid (TFA), a reagent known for its ability to stabilize reactive intermediates via strong electron withdrawal .

Dipeptide vs. Tripeptide Backbones: this compound’s dipeptide structure offers intermediate hydrophilicity compared to the tripeptide L-valyl-L-valyl-L-valine.

Fluorinated vs. Non-Fluorinated Protecting Groups: The trifluoroacetyl group outperforms carbobenzyloxy (Cbz) in terms of stability under harsh conditions. For instance, Cbz groups require hydrogenolysis for removal, whereas TFA groups can withstand broader reaction conditions .

Q & A

Q. How should researchers design a synthesis protocol for N-(Trifluoroacetyl)-L-valyl-L-valine, considering protecting group strategies?

  • Methodological Answer : The synthesis of this compound requires careful selection of protecting groups to prevent undesired side reactions. For example, the trifluoroacetyl (TFA) group is often used due to its stability under acidic conditions and ease of removal via mild basic hydrolysis (e.g., K₂CO₃ in aqueous acetonitrile) . To minimize racemization during peptide coupling, employ coupling agents like DCC/HOBt under inert atmospheres and monitor reaction progress via TLC or HPLC. Post-synthesis, purification via recrystallization or column chromatography is critical, with solvent selection guided by solubility data (e.g., very low water solubility at 25°C, requiring organic solvents like acetonitrile) .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intramolecular interactions (e.g., Z-conformation of C=C bonds and hydrogen bonding patterns involving trifluoroacetyl groups) .
  • NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁹F NMR to verify backbone connectivity and detect trifluoroacetyl-induced signal splitting. For complex spectra, employ 2D experiments (COSY, HSQC) and reference analytical challenges involving TFA-containing compounds .
  • Mass Spectrometry : Confirm molecular weight (e.g., exact mass ≈ 475.46 Da) and fragmentation patterns using ESI-MS or MALDI-TOF .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer : The compound is stable under inert storage conditions (dry, -20°C) but susceptible to hydrolysis in basic aqueous environments. Avoid prolonged exposure to light or moisture. Decomposition products may include CO, CO₂, and nitrogen oxides, necessitating inert atmosphere handling .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and solution-state NMR conformational analysis?

  • Methodological Answer : Crystallography often reveals rigid conformations stabilized by hydrogen bonds (e.g., N18-C2-C3-C4 torsion angle ≈ 4° in crystals) , whereas NMR may indicate dynamic equilibria in solution. To reconcile discrepancies:
  • Perform variable-temperature NMR to assess conformational flexibility.
  • Use molecular dynamics simulations to model solvent effects and compare with crystallographic torsion angles .
  • Validate with additional techniques like circular dichroism (CD) or IR spectroscopy.

Q. How can reaction conditions be optimized to minimize racemization during peptide coupling?

  • Methodological Answer :
  • Low Temperature : Conduct couplings at 0–4°C to reduce kinetic energy and racemization.
  • Coupling Agents : Replace traditional agents (e.g., DCC) with racemization-suppressing alternatives like HATU or OxymaPure.
  • Monitoring : Use chiral HPLC or Marfey’s reagent to quantify enantiomeric purity post-synthesis .

Q. How should researchers interpret NMR spectra complicated by trifluoroacetyl-induced signal splitting?

  • Methodological Answer : The electronegative trifluoroacetyl group deshields adjacent protons and causes splitting via ¹⁹F-¹H coupling. To address this:
  • Acquire ¹⁹F-decoupled ¹H NMR spectra.
  • Compare experimental data with computational predictions (DFT calculations for chemical shifts).
  • Reference published NMR challenges involving TFA derivatives for pattern recognition .

Q. What computational methods predict hydrogen bonding patterns in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate optimized geometries and hydrogen bond strengths (e.g., N11–O24 and N18–O24 interactions) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design.
  • Crystal Packing Analysis : Use software like Mercury (CCDC) to visualize intermolecular interactions from crystallographic data .

Q. How can discrepancies in solubility data from different experimental setups be addressed?

  • Methodological Answer : Solubility variations arise from differences in solvent purity, temperature control, or measurement techniques. To standardize:
  • Use USP/Ph. Eur. protocols for solubility testing.
  • Compare with literature values (e.g., 0.22 g/L in water at 25°C) .
  • Perform parallel experiments with control compounds (e.g., glycyl-L-valine) to validate methods .

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